molecular formula C25H30N2O6 B2964133 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate CAS No. 125218-68-0

methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate

Cat. No.: B2964133
CAS No.: 125218-68-0
M. Wt: 454.523
InChI Key: PJIKQLHZKLXFSG-NRFANRHFSA-N
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Description

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is a synthetic amino acid derivative extensively used in peptide synthesis. Its structure features two orthogonal protecting groups:

  • tert-Butoxycarbonyl (Boc) at the 4-amino position, which is acid-labile and removable under mild acidic conditions (e.g., trifluoroacetic acid) .
  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) at the 2-amino position, which is base-labile and cleavable via piperidine or other amines . The methyl ester at the carboxyl terminus enhances solubility in organic solvents and prevents unwanted side reactions during peptide elongation .

This compound is critical in solid-phase peptide synthesis (SPPS) for introducing protected amino acids with controlled deprotection sequences. Its stereochemical purity (2S configuration) ensures compatibility with natural L-amino acids .

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(29)26-14-13-21(22(28)31-4)27-24(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,29)(H,27,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIKQLHZKLXFSG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate typically begins with the preparation of the amino acid precursors. The process involves several steps, including protection of amino groups to prevent unwanted reactions. tert-Butoxycarbonyl and 9H-fluoren-9-ylmethoxycarbonyl groups are used as protective groups due to their effectiveness in stabilizing the molecule during synthesis.

Step-by-step synthetic route:

  • Amino Acid Preparation: : The starting material, often an amino acid, undergoes protection of the amino group.

  • Coupling Reaction: : The protected amino acids are then coupled using a peptide coupling reagent, forming the desired compound.

  • Purification: : The compound is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

On an industrial scale, the production of this compound is carried out in batch reactors. The process is automated to ensure precise control over reaction conditions such as temperature, pH, and reaction time. This ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is known to undergo various reactions, including:

  • Oxidation: : It can be oxidized under specific conditions to form different oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out to modify its functional groups.

  • Substitution: : The compound is susceptible to nucleophilic substitution reactions, which are often utilized in peptide synthesis.

Common Reagents and Conditions

  • Oxidation: : Typically uses oxidizing agents like potassium permanganate.

  • Reduction: : Employs reducing agents such as lithium aluminium hydride.

  • Substitution: : Utilizes nucleophiles such as amines or alcohols under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, the primary goal is to achieve the formation of longer peptide chains with high specificity.

Scientific Research Applications

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is pivotal in several scientific research areas:

  • Chemistry: : Used extensively in organic synthesis, particularly in the preparation of peptides and complex organic molecules.

  • Biology: : Facilitates the study of protein structures and functions.

  • Medicine: : Contributes to drug development, especially in designing peptide-based drugs.

  • Industry: : Applied in the synthesis of biomaterials and in the field of biotechnology for developing novel therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in peptide bond formation. Its protected amino groups ensure that reactions occur at desired locations without unwanted side reactions.

Molecular Targets and Pathways

  • Targets: : Predominantly targets amino groups in peptide synthesis.

  • Pathways: : Involves standard organic reaction pathways, such as nucleophilic substitution and peptide coupling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl (2S)-4-Boc-2-Fmoc-butanoate and Analogs

Compound Name CAS No. R<sup>1</sup> (Position 4) R<sup>2</sup> (Position 2) Ester Group Key Features
Target Compound - Boc Fmoc Methyl Dual orthogonal protection; methyl ester for solubility
(2S)-2-Fmoc-4-(phenylmethoxycarbonyl)amino-butanoic acid 252049-08-4 Phenylmethoxycarbonyl Fmoc Carboxylic acid Acidic terminus; requires activation for coupling
(S)-2-Fmoc(methyl)-4-methoxy-4-oxobutanoic acid 2044710-58-7 - Fmoc(methyl) Methyl Methyl ester with N-methylation; altered steric profile
(2R)-2-Fmoc-4-[4-(tert-butoxy)phenyl]butanoic acid 2446043-05-4 - Fmoc Carboxylic acid Aromatic tert-butoxy substituent; hydrophobic backbone
Methyl 4-Boc-amino-butanoate 85909-04-2 Boc - Methyl Single Boc protection; simpler synthesis

Stability and Reactivity

  • Boc vs. Fmoc Stability : The Boc group (stable to bases but cleaved by acids) contrasts with Fmoc (cleaved by bases but stable to acids). This duality enables sequential deprotection in SPPS .
  • Ester Groups : Methyl esters (as in the target compound) are hydrolyzed slower than tert-butyl esters under acidic conditions, offering better stability during Fmoc deprotection . Benzyl or phenyl esters (e.g., CAS 252049-08-4) require harsher conditions (e.g., H2/Pd) for removal .

Spectroscopic and Analytical Data

  • NMR : The target compound’s <sup>1</sup>H-NMR shows characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm and Boc tert-butyl singlet at δ 1.4 ppm .
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 383.4 for CAS 2044710-58-7 vs. ~424.5 for the target compound) .

Biological Activity

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate, commonly referred to as Fmoc-α-Me-Asp(OtBu)-OH, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the tert-butoxycarbonyl (Boc) protecting group and the fluorenylmethoxycarbonyl (Fmoc) moiety, enhances its potential biological activity.

Chemical Structure and Properties

  • Molecular Formula : C24H27N3O6
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

The compound's structure includes:

  • A tert-butoxycarbonyl group that provides steric protection.
  • A fluorenylmethoxycarbonyl group that enhances solubility and stability in biological environments.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. The presence of the Boc group allows for selective modifications, which can lead to the development of inhibitors targeting specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit proteases and other enzymes critical in disease processes .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies demonstrate that certain derivatives exhibit significant bactericidal effects, particularly against resistant strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, a common target for many antibiotics .

Interaction with Biological Targets

The structural features of this compound suggest potential interactions with various biological receptors. The fluorenyl group enhances binding affinity due to its hydrophobic characteristics, facilitating interactions with lipid membranes and protein targets .

Case Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A study evaluated the inhibitory effects of this compound on DPP-IV, an enzyme implicated in glucose metabolism. Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 2: Antimicrobial Efficacy Against MRSA

In another investigation, derivatives of this compound were tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial viability at low concentrations, suggesting its utility in developing new antimicrobial agents .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget/PathwayObserved Effect
Fmoc-α-Me-Asp(OtBu)-OHEnzyme InhibitionDipeptidyl Peptidase IVDose-dependent inhibition
Fmoc DerivativeAntimicrobial ActivityMRSASignificant bactericidal effect

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